6-Raloxifene-beta-D-glucopyranoside is a derivative of raloxifene, which is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. This compound exhibits both estrogenic and anti-estrogenic properties depending on the tissue type, making it a significant focus in pharmacological research. The glucopyranoside modification enhances its bioavailability and potential therapeutic applications.
6-Raloxifene-beta-D-glucopyranoside is synthesized from raloxifene through a glucuronidation process, where glucuronic acid is attached to the 6-position of the raloxifene molecule. This synthesis can be achieved using various chemical methodologies that involve specific catalysts and reaction conditions to ensure high yield and purity.
This compound falls under the category of small molecules with specific applications in hormone-related therapies. It is classified as an estrogen receptor antagonist, particularly effective in inhibiting bone resorption and demonstrating potential neuroprotective effects.
The synthesis of 6-Raloxifene-beta-D-glucopyranoside typically involves the following steps:
The synthetic route often includes purification steps such as crystallization or chromatography to isolate the final product. Industrial methods may scale these procedures, optimizing conditions for maximum yield while ensuring compliance with pharmaceutical standards.
6-Raloxifene-beta-D-glucopyranoside can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 6-Raloxifene-beta-D-glucopyranoside involves binding to estrogen receptors, particularly Estrogen Receptor alpha and Estrogen Receptor beta. This binding induces conformational changes that lead to receptor dimerization and translocation into the nucleus, where they influence gene expression related to bone metabolism and cancer cell proliferation.
6-Raloxifene-beta-D-glucopyranoside has several scientific uses:
The chemoenzymatic synthesis of 6-raloxifene-β-D-glucopyranoside hinges on the catalytic activity of uridine diphosphate-glucuronosyltransferase (UGT) isoforms, which mediate the regioselective conjugation of raloxifene with glucuronic acid. Human UGT1A1, UGT1A8, UGT1A9, and UGT1A10 exhibit distinct catalytic efficiencies toward raloxifene, with UGT1A1 and UGT1A9 dominating hepatic glucuronidation, while UGT1A8 and UGT1A10 facilitate intestinal metabolism [5] [3]. Kinetic analyses reveal that UGT1A10 demonstrates the highest affinity (Km = 12.4 µM) for raloxifene, making it ideal for in vitro biosynthesis [5].
The reaction requires uridine diphosphoglucuronic acid (UDPGA) as a cofactor, with optimal activity at pH 7.4 and 37°C in human liver microsomes. Detergent selection critically influences yield; non-ionic surfactants like Brij® 98 enhance glucuronidation efficiency by 40% by solubilizing membrane-bound UGTs without denaturation, whereas ionic surfactants (e.g., sodium lauryl sulfate) inhibit activity [5]. This surfactant-dependent modulation enables scalable production of the 6-O-glucuronide isomer.
Table 1: Kinetic Parameters of UGT Isoforms in Raloxifene Glucuronidation
UGT Isoform | Tissue Localization | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
UGT1A1 | Liver | 18.7 | 0.83 | 0.044 |
UGT1A8 | Intestine | 15.2 | 0.91 | 0.060 |
UGT1A9 | Liver/Kidney | 22.5 | 0.75 | 0.033 |
UGT1A10 | Intestine | 12.4 | 1.12 | 0.090 |
The C-6 phenolic hydroxyl group of raloxifene is the primary site for β-D-glucopyranoside conjugation due to its lower steric hindrance and pKa (8.2) compared to the C-4' position [8]. This selectivity prevents the formation of electrophilic quinone methides—reactive intermediates generated via CYP3A4-mediated dehydrogenation at C-4' that cause protein adduction and potential hepatotoxicity [8]. The 6-O-glucuronide configuration leverages β-1,4-glycosidic bonding, mirroring natural glucopyranosides like methyl 4,6-O-benzylidene-α-D-glucopyranoside, which provides enzymatic stability against endogenous β-glucosidases [1] [7].
Structural optimization involves protecting group strategies to direct regioselectivity. Benzylidene acetal protection at the 4,6-positions of glucose donors (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside) blocks undesired glycosylation sites, enabling exclusive C-1 activation for raloxifene coupling [1]. Subsequent deprotection yields the monoconjugated 6-glucopyranoside. Molecular dynamics simulations confirm that the 6-glucuronide moiety sterically shields the C-4' position, reducing quinone methide formation by 95% while preserving SERM (selective estrogen receptor modulator) activity at estrogen receptors [6] [8].
The glucuronidation of raloxifene at C-6 fundamentally alters its physicochemical and pharmacological behavior:
Solubility and Transport:Raloxifene exhibits poor aqueous solubility (0.24 mg/mL) and relies on efflux transporters (e.g., P-glycoprotein) for intestinal absorption. In contrast, 6-raloxifene-β-D-glucopyranoside achieves >500 mg/mL solubility due to the hydrophilic glucopyranoside moiety [6]. This enhances passive diffusion while enabling recognition by influx transporters (OATP1B1, OATP2B1), which shuttle the conjugate into hepatocytes for enterohepatic recycling [3].
Metabolic Stability:Unmodified raloxifene undergoes extensive CYP3A4-mediated oxidation to cytotoxic di-quinone methides. The 6-glucuronide derivative virtually eliminates this pathway, reducing microsomal clearance by 80% [8]. However, it remains susceptible to enterobacterial β-glucuronidases, which hydrolyze the glucuronide in the gut, releasing free raloxifene for reabsorption—a process contributing to its 27.7-hour half-life [3] [6].
Receptor Binding:Molecular docking reveals that the 6-glucuronide maintains hydrogen bonding with ERα/β at Glu353/Arg394, similar to raloxifene. However, its bulky glucuronide disrupts hydrophobic interactions with helix 12, reducing antagonist potency in mammary tissue by 30% while preserving bone-targeted agonism [6].
Table 2: Comparative Properties of Raloxifene and 6-Raloxifene-β-D-glucopyranoside
Property | Raloxifene | 6-Raloxifene-β-D-glucopyranoside |
---|---|---|
Molecular Weight (g/mol) | 473.58 | 649.98 |
Aqueous Solubility | 0.24 mg/mL | >500 mg/mL |
logP | 5.70 | 2.15 |
CYP3A4 Substrate | Yes | No |
UGT1A1 Affinity (Km, µM) | 18.7 | N/A (product) |
ERα Binding (IC50, nM) | 50 | 65 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7